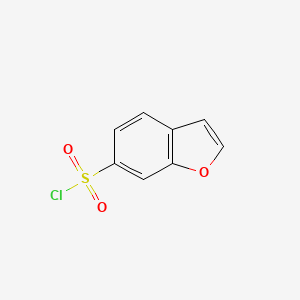

Benzofuran-6-sulfonyl chloride

Overview

Description

Benzofuran-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Benzofuran derivatives have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The average mass of this compound is 216.641 Da, and its monoisotopic mass is 215.964798 Da .Scientific Research Applications

Synthesis and Chemical Reactions

- Ag-Catalyzed Oxidative Cyclization: A novel strategy for synthesizing sulfonylated benzofurans through Ag-catalyzed oxidative cyclization, using sodium sulfinates as reagents, has been developed. This method enables the creation of various benzofurans with dual functional groups under mild conditions, showcasing high chemo- and regioselectivity (Wu et al., 2017).

- Metal-Free Oxidative Cyclization: Another approach involves a metal-free, visible-light-induced method for synthesizing sulfonylated benzofurans. This process is carried out under mild conditions, forming C–S, C-C, and C=O bonds sequentially in a one-pot operation (Wang et al., 2020).

- Potassium Iodide Promoted Thiolation: An efficient, transition-metal-free method was developed to synthesize pyrazolone and benzofuran thioethers, using aryl sulfonyl chlorides as sulfenylation reagents. This method benefits from the use of potassium iodide to enhance the reaction (Zhao et al., 2016).

- I2O5-Mediated Oxidative Synthesis: A simple I2O5-mediated method has been established for constructing sulfonylated benzofurans, providing an attractive approach to these compounds in moderate to good yields (Wang et al., 2019).

Biomedical Applications

- Antioxidant and Antimicrobial Agents: Novel benzofuran derivatives, synthesized through a multi-step reaction pathway, have demonstrated significant antioxidant and antimicrobial activities. These derivatives were found to have higher antioxidant activity compared to a reference compound, and some exhibited dominant antimicrobial activity (Rangaswamy et al., 2015).

- Synthesis of Novel Benzofurans for PET Imaging: A series of benzofuran derivatives were synthesized and evaluated for their potential as PET tracers in detecting amyloid plaques in Alzheimer's disease. These compounds displayed high binding affinities, with some showing excellent brain penetration and rapid washout from normal brains, suggesting their utility in Alzheimer's disease diagnosis (Ono et al., 2006).

Other Applications

- Benzofuran Inhibitors in Various Therapies: Benzofuran compounds have shown a wide range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds are prevalent in both natural and synthetic bioactive molecules and have significant applications in pharmaceuticals, agriculture, and polymers (Dawood, 2019).

Mechanism of Action

Target of Action

Benzofuran-6-sulfonyl chloride, like other benzofuran compounds, has been shown to have strong biological activities . The primary targets of benzofuran compounds are often associated with their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Result of Action

Some benzofuran compounds have been found to have significant cell growth inhibitory effects . For instance, one benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Action Environment

The synthesis of benzofuran compounds often involves complex reactions . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This suggests that the synthesis and stability of this compound could potentially be influenced by environmental factors such as temperature and light.

Safety and Hazards

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects. They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

1-benzofuran-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHJLHODUUQROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)